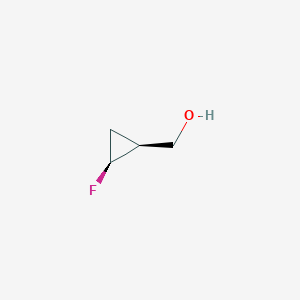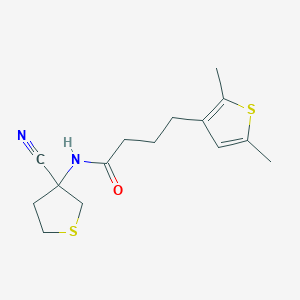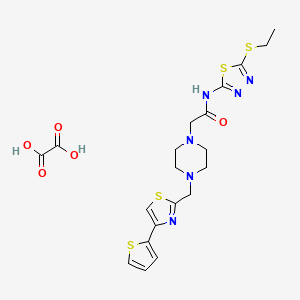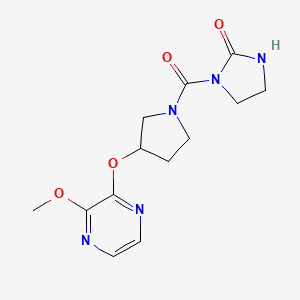![molecular formula C7H7N3O2 B2561643 5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-on CAS No. 2241138-21-4](/img/structure/B2561643.png)
5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one makes it an interesting subject for research in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to inhibit c-met/vegfr-2 kinases .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to inhibition of kinase activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been reported to exhibit anti-proliferative activities against various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired triazolopyridine ring .
Industrial Production Methods
Industrial production of 5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The triazolopyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions may vary, but they often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could produce various alcohol or amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: A closely related compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Another isomer with distinct properties and applications.
1,2,4-Triazolo[3,4-b]pyridine:
Uniqueness
5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its hydroxymethyl group, which can undergo various chemical modifications, enhancing its versatility in different applications. Its unique structure also contributes to its distinct biological activities, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-4-5-2-1-3-6-8-9-7(12)10(5)6/h1-3,11H,4H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUKCJBBJJKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)
![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)

![8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)

![Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B2561568.png)
![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)


![3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2561572.png)


![1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2561579.png)
![4,6-Dimethyl-2-{4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2561580.png)
